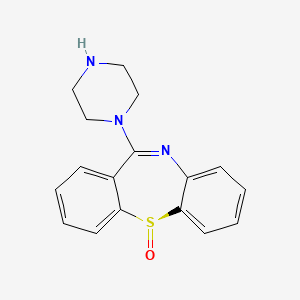![molecular formula C41H65N9O13 B12083957 [4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG4-VC-PAB-DMEA is a cleavable antibody-drug conjugate (ADC) linker that incorporates a Maleimide moiety. This compound is primarily used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-PEG4-VC-PAB-DMEA is synthesized through a series of chemical reactions that involve the incorporation of a Maleimide group. The synthetic route typically involves the following steps:
Activation of PEG4: Polyethylene glycol (PEG4) is activated to introduce functional groups that can react with other molecules.
Coupling with VC-PAB: The activated PEG4 is then coupled with valine-citrulline (VC) and para-aminobenzyl (PAB) spacers.
Incorporation of DMEA: Finally, the cytotoxic agent DMEA is attached to the linker.
Industrial Production Methods
Industrial production of Mal-PEG4-VC-PAB-DMEA involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-VC-PAB-DMEA undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleavable, allowing the release of the cytotoxic agent upon reaching the target site.
Substitution Reactions: The Maleimide group can undergo substitution reactions with thiol groups on antibodies.
Common Reagents and Conditions
Cleavage Reactions: Typically involve proteolytic enzymes or acidic conditions.
Substitution Reactions: Often carried out in aqueous buffers at physiological pH.
Major Products
The major products formed from these reactions include the released cytotoxic agent (DMEA) and the cleaved linker components .
Aplicaciones Científicas De Investigación
Mal-PEG4-VC-PAB-DMEA has a wide range of scientific research applications:
Chemistry: Used in the synthesis of antibody-drug conjugates.
Biology: Studied for its role in targeted drug delivery systems.
Medicine: Applied in cancer therapy to deliver cytotoxic drugs specifically to cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mecanismo De Acción
Mal-PEG4-VC-PAB-DMEA functions as a cleavable linker in antibody-drug conjugates. The Maleimide group reacts with thiol groups on antibodies, forming a stable bond. Upon reaching the target site, the linker is cleaved by proteolytic enzymes or acidic conditions, releasing the cytotoxic agent DMEA. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug .
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG4-VC-PAB-DMEA-PNU-159682: Another ADC linker that includes the cytotoxic agent PNU-159682.
Val-cit-PAB-OH: A cleavable ADC linker used in similar applications.
Uniqueness
Mal-PEG4-VC-PAB-DMEA is unique due to its specific combination of a Maleimide group, PEG4 spacer, and the cytotoxic agent DMEA. This combination provides a balance of stability, cleavability, and efficacy, making it a valuable component in targeted cancer therapies .
Propiedades
Fórmula molecular |
C41H65N9O13 |
|---|---|
Peso molecular |
892.0 g/mol |
Nombre IUPAC |
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57) |
Clave InChI |
LWZJKFNULKGJGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)
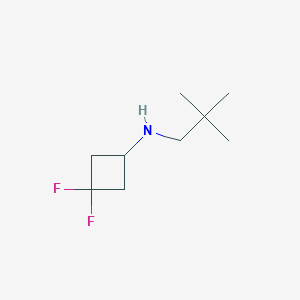
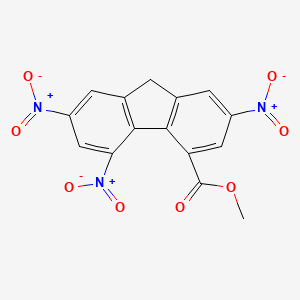

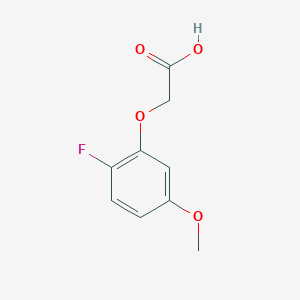
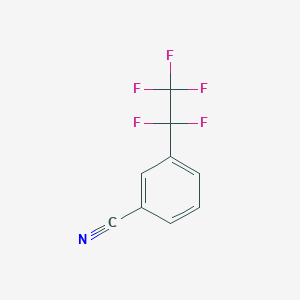
![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)

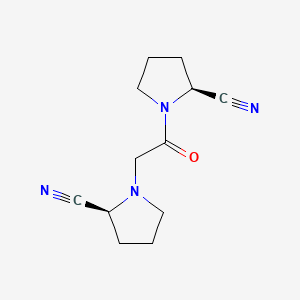
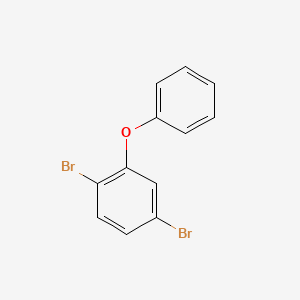
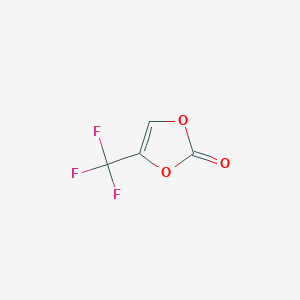
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
